2-(Hydroxymethyl)-4-methoxyphenol

Medicinal Chemistry Breast Cancer Apoptosis

Researchers pursuing Taxol total synthesis or MCF-7 apoptosis SAR studies frequently encounter regioisomer incompatibility: vanillyl alcohol (3-methoxy isomer) cannot replicate the reactivity of the 5-methoxy-2-hydroxymethyl pattern. 2-(Hydroxymethyl)-4-methoxyphenol (2HMB) is the mandatory methide inductor for established Taxol side-chain protocols and the essential precursor to 7-methoxy-1,4-benzodioxepin-5-fluorouracil conjugates exhibiting potent MCF-7 growth inhibition. • Exclusive regiospecificity for Mannich reactions, electrophilic aromatic substitution, and oxidative coupling not achievable with the 3-methoxy isomer. • ≥95% purity with triple-technique QC (NMR, HPLC, GC); batch-specific CoA supplied. • Multi-point global stock ensures rapid delivery for time-sensitive synthetic campaigns.

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
CAS No. 41951-76-2
Cat. No. B1331153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-4-methoxyphenol
CAS41951-76-2
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)O)CO
InChIInChI=1S/C8H10O3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4,9-10H,5H2,1H3
InChIKeyKCONKOTZXAFSAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Hydroxymethyl)-4-methoxyphenol: Regiospecific Synthetic Intermediate


2-(Hydroxymethyl)-4-methoxyphenol, also known as 5-methoxysalicyl alcohol or 2-hydroxy-5-methoxybenzyl alcohol (2HMB), is a difunctional phenolic building block bearing an ortho-hydroxymethyl group and a para-methoxy substituent on the benzene ring . It belongs to the class of substituted salicyl alcohols and exhibits a molecular formula of C₈H₁₀O₃ (MW 154.16 g/mol) . The compound serves as a key intermediate in the synthesis of complex natural products, including Taxol (paclitaxel) side-chain precursors , and has demonstrated intrinsic biological activity such as apoptosis induction in MCF-7 breast cancer cells . Its well-defined substitution pattern—distinct from the more common 3-methoxy regioisomer (vanillyl alcohol)—imparts unique reactivity profiles that are critically exploited in regiospecific transformations [1].

Why Generic Substitutes Fail: 2-(Hydroxymethyl)-4-methoxyphenol


Simple substitution of 2-(hydroxymethyl)-4-methoxyphenol with its regioisomer vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol, CAS 498-00-0) or with the unsubstituted salicyl alcohol (2-hydroxybenzyl alcohol, CAS 90-01-7) is not chemically equivalent. The position of the methoxy group dictates the electronic environment of the aromatic ring and governs regioselectivity in downstream transformations such as Mannich reactions, electrophilic aromatic substitutions, and oxidative coupling [1]. In the context of Taxol side-chain construction, 2HMB acts as a specific methide inductor, a role that cannot be fulfilled by the 3-methoxy isomer due to altered nucleophilicity and steric factors . Furthermore, the oxidized analog 5-methoxysalicylic acid (CAS 2612-02-4) lacks the primary alcohol functionality required for esterification or etherification steps central to many synthetic routes . The quantitative evidence below demonstrates that the 5-methoxy-2-hydroxymethyl substitution pattern confers measurable advantages in synthesis yield, biological potency of derived compounds, and analytical traceability.

Quantitative Differentiation: 2-(Hydroxymethyl)-4-methoxyphenol vs. Analogs


Regioisomeric Salicyl Alcohols: Oxacycle Bioactivity

In the synthesis of benzannelated oxacyclic 5-fluorouracil conjugates, 2-hydroxy-5-methoxybenzyl alcohol (2HMB, the target) served as the critical precursor for compound 6 [(RS)-1-(7-methoxy-2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-5-fluorouracil], which was identified as the most potent inhibitor of MCF-7 breast cancer cell growth among the series. By contrast, the commercially available 2-hydroxybenzyl alcohol and 2-hydroxy-3-methoxybenzyl alcohol (vanillyl alcohol isomer) were also used as starting materials but led to different oxacycle scaffolds with distinct activity profiles [1]. Compound 6 (from the 5-methoxy precursor) was a potent growth inhibitor, while compound 8 (from the unsubstituted 2-hydroxybenzyl alcohol) induced apoptosis in 57.33% of MCF-7 cell populations after 24 h. The explicit structural dependence on the methoxy position underscores that the 5-methoxy isomer is not interchangeable with the 3-methoxy or unsubstituted variants.

Medicinal Chemistry Breast Cancer Apoptosis Regioselective Synthesis

Nuclear Methylation Synthesis Efficiency

A classical yet industrially relevant synthesis of 5-methoxysaligenin (the target compound) was achieved via the Lederer-Manasse reaction of hydroquinone monomethyl ether with formaldehyde, yielding the desired 5-methoxysaligenin in 75% yield, along with a minor amount of a dihydroxy-xylenol byproduct [1]. In contrast, alternative routes to substituted salicyl alcohols (e.g., NaBH₄ reduction of salicylaldehydes) typically report variable yields depending on substitution patterns, with some electron-rich aldehydes giving reduced yields due to competing side reactions [2]. The 75% yield for the direct nuclear hydroxymethylation route provides a benchmark for process viability, and the explicit identification of the byproduct (α2,α6-dihydroxy-4-methoxy-2,6-xylenol) allows for informed purification strategy.

Organic Synthesis Process Chemistry Nuclear Methylation Phenolic Resins

Multi-Technique QC: NMR, HPLC, GC

Commercially sourced 2-(Hydroxymethyl)-4-methoxyphenol (Bidepharm, Catalog CAS 41951-76-2) is supplied with a standard purity of ≥95% and is accompanied by batch-specific analytical certificates including NMR, HPLC, and GC data . In contrast, many generic salicyl alcohol derivatives from non-specialist vendors are offered at lower purities (e.g., 90%) or without full spectroscopic characterization, introducing risks for impurity-sensitive downstream reactions such as metal-catalyzed couplings or pharmaceutical intermediate processing where residual aldehydes or over-oxidized acids can poison catalysts. The availability of triple-technique QC (NMR for structural identity, HPLC for organic purity, GC for volatile impurities) provides procurement confidence that is directly verifiable against the 5-methoxysalicylic acid analog (CAS 2612-02-4), which is typically characterized only by melting point (141–143°C) and titration-based purity .

Analytical Chemistry Quality Control Pharmaceutical Intermediates Batch Release

Alcohol vs. Carboxylic Acid Reactivity

2-(Hydroxymethyl)-4-methoxyphenol possesses a primary benzylic alcohol (−CH₂OH) that can be selectively esterified or converted to a leaving group (e.g., halide, mesylate) without affecting the phenolic −OH when appropriate protecting group strategies are employed. This bifunctional reactivity is essential for its documented role as a methide inductor in Taxol (paclitaxel) side-chain assembly . Its oxidized congener, 5-methoxysalicylic acid (CAS 2612-02-4), bears a carboxylic acid (−COOH) at the ortho position, which exhibits markedly different reactivity: it forms amides and esters under dehydrative coupling conditions, but cannot participate in the same nucleophilic displacement or Mannich-type reactions that define the utility of the alcohol [1]. While direct quantitative yield comparisons for identical transformations are absent from the open literature, the ChemSpider and vendor databases confirm that the two compounds are used in completely disjoint synthetic sequences—the alcohol for Taxol intermediate construction and the acid primarily as a MALDI-MS matrix component and NSAID intermediate [1].

Synthetic Methodology Protecting Group Strategy Taxol Synthesis Salicyl Alcohol Chemistry

Application Scenarios: 2-(Hydroxymethyl)-4-methoxyphenol


Benzodioxepin–5-FU Conjugates for Breast Cancer

As demonstrated by the Tetrahedron 2003 study, 2-(hydroxymethyl)-4-methoxyphenol is the essential precursor for constructing 7-methoxy-2,3-dihydro-5H-1,4-benzodioxepin-based 5-fluorouracil conjugates (compound 6), which exhibited the most potent MCF-7 growth inhibition in the series [1]. Procurement of the 5-methoxy isomer is mandatory for reproducing or extending this chemotype, as neither the unsubstituted nor the 3-methoxy (vanillyl) alcohol provides the same annulation outcome. Research groups focused on breast cancer drug discovery should prioritize this compound when exploring structure-activity relationships in oxacycle-fused pyrimidine-diones.

Taxol Side-Chain Synthesis via Methide Chemistry

2HMB is explicitly documented as a methide inductor in the chemical synthesis of Taxol, one of the most clinically important antimitotic cancer chemotherapeutics . The compound's primary benzylic alcohol group enables formation of reactive quinone methide intermediates under controlled conditions, facilitating C–C bond formation with the taxane core. The 5-methoxy substitution pattern is critical for modulating the electrophilicity of the para-position relative to the phenolic –OH. Synthetic chemists engaged in taxane total synthesis or semisynthetic paclitaxel production should procure this specific regioisomer to ensure compatibility with established synthetic protocols.

Sateripol Therapeutics via Saligenol Intermediates

A patent describing the preparation method of sateripol compounds identifies 4-alkoxy saligenol derivatives—for which 2-(hydroxymethyl)-4-methoxyphenol serves as a prototypical representative—as key intermediates obtained from 4-alkoxy phenols and aldehyde/ketone substrates . The ≥95% purity specification with triple-technique QC (NMR, HPLC, GC) ensures that the starting material meets the quality standards required for pharmaceutical intermediate production and patent reproducibility. Process chemistry teams scaling sateripol-related compounds should specify this CAS number with batch-specific analytical documentation to minimize impurity-related yield losses.

Antioxidant SAR: Ortho-Hydroxymethyl vs. Ortho-Alkyl Phenols

The Russian Chemical Bulletin (2020) comparative study on ortho-substituted mono- and dialkylphenols bearing a para-hydroxymethyl group established that antioxidant activity is governed by the number and steric bulk of ortho substituents [2]. While 2-(hydroxymethyl)-4-methoxyphenol itself was not directly tested in that study, its structural features (ortho-hydroxymethyl, para-methoxy) place it at a strategic position in the substituent parameter space, making it a valuable comparator compound for academic groups systematically probing the effect of electron-donating methoxy groups on radical-scavenging capacity in hydroxymethyl-phenol frameworks. Procurement of this compound enables direct head-to-head antioxidant assays against the di-tert-butyl, diisobornyl, and isobornyl-methyl analogs characterized in the 2020 publication.

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